XLogP3 Differentiation vs. N1-Phenyl Analog: Lipophilicity Advantage for Membrane Penetration in Cellular Assays
The computed XLogP3 of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is 1.0, compared to an estimated XLogP3 of approximately 2.5 for the N1-phenyl analog N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide (CAS 69722-22-1) [1]. The 1.5 log unit lower lipophilicity of the tert-butyl analog places it closer to the optimal CNS drug-like range (XLogP3 1-3) and reduces non-specific protein binding risk relative to the phenyl-bearing comparator [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | N1-phenyl analog (CAS 69722-22-1): estimated XLogP3 ≈ 2.5 (based on C16H11N5O3, MW 321.29, additional phenyl ring vs. tert-butyl) |
| Quantified Difference | ΔXLogP3 ≈ -1.5 log units (lower lipophilicity for target compound) |
| Conditions | Computed by XLogP3 algorithm; target compound data from PubChem CID 18586652; comparator estimated from molecular formula difference (replacement of tert-butyl C4H9 with phenyl C6H5) |
Why This Matters
The lower lipophilicity of the target compound may confer superior solubility and reduced non-specific protein binding compared to the N1-phenyl analog, important considerations for cellular assay design and hit triage in kinase or PDE screening cascades.
- [1] PubChem CID 18586652. N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide. Computed XLogP3 = 1.0. National Center for Biotechnology Information. View Source
- [2] Wager TT, Chandrasekaran RY, Hou X, et al. Defining desirable central nervous system drug space through the alignment of molecular properties, in silico ADMET, and in vitro safety data. ACS Chemical Neuroscience. 2010;1(6):420-434. CNS drug-likeness XLogP3 range 1-3. View Source
